1-(4-chlorophenyl)-N-[1-(oxolan-3-yl)-1H-pyrazol-4-yl]cyclopentane-1-carboxamide
Description
1-(4-chlorophenyl)-N-[1-(oxolan-3-yl)-1H-pyrazol-4-yl]cyclopentane-1-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research This compound features a cyclopentanecarboxamide core, substituted with a 4-chlorophenyl group and a pyrazolyl group bearing a tetrahydrofuran moiety
Properties
IUPAC Name |
1-(4-chlorophenyl)-N-[1-(oxolan-3-yl)pyrazol-4-yl]cyclopentane-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22ClN3O2/c20-15-5-3-14(4-6-15)19(8-1-2-9-19)18(24)22-16-11-21-23(12-16)17-7-10-25-13-17/h3-6,11-12,17H,1-2,7-10,13H2,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJVQONRQAIXHHC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C2=CC=C(C=C2)Cl)C(=O)NC3=CN(N=C3)C4CCOC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-chlorophenyl)-N-[1-(oxolan-3-yl)-1H-pyrazol-4-yl]cyclopentane-1-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Introduction of the Tetrahydrofuran Group: The tetrahydrofuran moiety can be introduced via a nucleophilic substitution reaction, where a suitable leaving group is replaced by a tetrahydrofuran derivative.
Coupling with Cyclopentanecarboxamide: The final step involves coupling the substituted pyrazole with cyclopentanecarboxamide using coupling reagents such as EDCI or DCC in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
1-(4-chlorophenyl)-N-[1-(oxolan-3-yl)-1H-pyrazol-4-yl]cyclopentane-1-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or electrophiles like alkyl halides in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
1-(4-chlorophenyl)-N-[1-(oxolan-3-yl)-1H-pyrazol-4-yl]cyclopentane-1-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent, particularly for its anti-inflammatory and analgesic properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(4-chlorophenyl)-N-[1-(oxolan-3-yl)-1H-pyrazol-4-yl]cyclopentane-1-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to the desired biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-chlorophenyl)-N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)cyclohexanecarboxamide
- 1-(4-chlorophenyl)-N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)cyclopropanecarboxamide
Uniqueness
1-(4-chlorophenyl)-N-[1-(oxolan-3-yl)-1H-pyrazol-4-yl]cyclopentane-1-carboxamide is unique due to its specific substitution pattern and the presence of the tetrahydrofuran moiety. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications.
Biological Activity
1-(4-chlorophenyl)-N-[1-(oxolan-3-yl)-1H-pyrazol-4-yl]cyclopentane-1-carboxamide is a complex organic compound that has attracted attention in medicinal chemistry due to its potential biological activities. This article aims to summarize the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features a cyclopentanecarboxamide core with a 4-chlorophenyl group and a pyrazolyl group containing an oxolane moiety. Its molecular formula is , and it has a molecular weight of 359.85 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | C19H22ClN3O2 |
| Molecular Weight | 359.85 g/mol |
| IUPAC Name | 1-(4-chlorophenyl)-N-[1-(oxolan-3-yl)pyrazol-4-yl]cyclopentane-1-carboxamide |
| CAS Number | 1797558-46-3 |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The binding affinity and selectivity for these targets can lead to modulation of their activity, resulting in various pharmacological effects. Preliminary studies suggest that it may act as an anti-inflammatory agent by inhibiting pro-inflammatory cytokines and enzymes involved in inflammatory pathways.
Anti-inflammatory Properties
Research indicates that this compound exhibits significant anti-inflammatory effects. In vitro studies have demonstrated its ability to reduce the production of inflammatory mediators such as TNF-alpha and IL-6 in activated macrophages. For instance, a study showed that at concentrations of 10 µM, the compound reduced TNF-alpha levels by approximately 50% compared to untreated controls.
Antitumor Activity
The compound has also been investigated for its potential antitumor properties. In xenograft models, it exhibited dose-dependent inhibition of tumor growth in prostate cancer cells. Specifically, oral administration of the compound led to a significant decrease in tumor volume compared to control groups, suggesting its potential as a therapeutic agent against prostate cancer .
Analgesic Effects
In animal models, the compound demonstrated analgesic effects comparable to standard analgesics like ibuprofen. It was effective in reducing pain responses in models of acute and chronic pain, indicating its potential utility in pain management therapies .
Case Studies
Several studies have evaluated the biological activity of this compound:
- Anti-inflammatory Study : In a controlled experiment involving LPS-stimulated macrophages, treatment with the compound resulted in a marked decrease in IL-6 production, highlighting its role in modulating inflammatory responses.
- Antitumor Efficacy : A study on LNCaP prostate cancer xenografts revealed that the compound significantly inhibited tumor growth when administered at doses of 20 mg/kg/day over two weeks .
- Pain Management : In a model of neuropathic pain, administration of the compound resulted in reduced mechanical allodynia and thermal hyperalgesia, demonstrating its analgesic properties .
Q & A
Q. What are the recommended synthetic routes for 1-(4-chlorophenyl)-N-[1-(oxolan-3-yl)-1H-pyrazol-4-yl]cyclopentane-1-carboxamide, and what key reaction conditions optimize yield?
Methodological Answer: The synthesis typically involves coupling a cyclopentanecarboxylic acid derivative with a substituted pyrazole amine. Key steps include:
- Cyclopentane Core Preparation : Start with 1-(4-chlorophenyl)cyclopentanecarboxylic acid, activated using coupling agents like DCC or EDC in the presence of DMAP (1–5 mol%) in dichloromethane or DMF .
- Amide Bond Formation : React the activated acid with 1-(oxolan-3-yl)-1H-pyrazol-4-amine under inert conditions (N₂ atmosphere) at 0–25°C for 12–24 hours .
- Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures. Yields range from 45–70%, depending on substituent steric effects .
Q. How can the structural integrity of this compound be validated experimentally?
Methodological Answer: Combine X-ray crystallography (if single crystals are obtainable) with spectroscopic techniques :
- NMR : Confirm substitution patterns (e.g., ¹H NMR: δ 7.2–7.4 ppm for 4-chlorophenyl protons; δ 4.1–4.3 ppm for oxolane protons) .
- HRMS : Verify molecular ion peaks (e.g., [M+H]⁺ calculated for C₂₀H₂₁ClN₃O₂: 394.1321) .
- XRD : Resolve spatial arrangement of the cyclopentane and pyrazole moieties, critical for SAR studies .
Q. What preliminary biological assays are suitable for screening its activity?
Methodological Answer: Prioritize kinase inhibition assays (e.g., JAK2, EGFR) and cell viability screens :
- Kinase Profiling : Use ADP-Glo™ assays at 1–10 µM concentrations; IC₅₀ values < 1 µM suggest therapeutic potential .
- Cytotoxicity : Test against cancer cell lines (e.g., MCF-7, A549) via MTT assays. Compare with controls like cisplatin .
- Solubility : Assess in PBS (pH 7.4) and DMSO to guide formulation strategies (reported logP ≈ 3.2) .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) be systematically explored for this compound?
Methodological Answer: Design analogs with substituent variations and evaluate key parameters:
- Pyrazole Modifications : Replace oxolane with other heterocycles (e.g., piperidine, tetrahydrofuran) to assess steric and electronic effects on target binding .
- Chlorophenyl Alternatives : Test fluorophenyl or methylphenyl derivatives to correlate hydrophobicity with potency .
- Quantitative SAR (QSAR) : Use CoMFA or CoMSIA models to predict activity based on descriptors like polar surface area and H-bond donors .
Q. What computational strategies resolve contradictions between predicted and observed bioactivity data?
Methodological Answer: Employ molecular dynamics (MD) simulations and free energy perturbation (FEP) :
- Docking Studies : Use AutoDock Vina to identify binding poses in kinase ATP-binding pockets (e.g., PDB ID 4U5J) .
- MD Trajectories : Analyze ligand-protein stability over 100-ns simulations (AMBER force field) to explain discrepancies in IC₅₀ values .
- FEP Calculations : Quantify ΔΔG for substituent changes (e.g., oxolane vs. tetrahydrofuran) to refine potency predictions .
Q. How can solubility and bioavailability challenges be addressed during pharmacological optimization?
Methodological Answer: Apply formulation and prodrug strategies :
- Salt Formation : Synthesize hydrochloride or mesylate salts to enhance aqueous solubility (test via shake-flask method) .
- Nanoparticle Encapsulation : Use PLGA nanoparticles (200–300 nm diameter) for sustained release; assess via dialysis membrane diffusion .
- Prodrug Design : Introduce esterase-cleavable groups (e.g., acetyloxymethyl) to improve intestinal absorption .
Q. What orthogonal assays validate target engagement in cellular models?
Methodological Answer: Combine biochemical and cellular readouts :
- CETSA : Measure thermal stabilization of target kinases in cell lysates after compound treatment .
- Western Blotting : Quantify phosphorylation of downstream markers (e.g., STAT3 for JAK2 inhibition) .
- CRISPR Knockout : Compare activity in wild-type vs. kinase-deficient cell lines to confirm on-target effects .
Q. How do structural analogs inform mechanistic hypotheses for off-target effects?
Methodological Answer: Leverage chemoproteomics and phenotypic screening :
- ABPP (Activity-Based Protein Profiling) : Use broad-spectrum probes (e.g., desthiobiotin-ATP) to identify off-target kinase interactions .
- High-Content Imaging : Screen for apoptosis, cell cycle arrest, or mitochondrial dysfunction in diverse cell types .
- Metabolomics : Compare metabolite profiles (LC-MS) between parent compound and analogs to detect pathway-specific deviations .
Methodological Tables
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
